![molecular formula C15H12F3NO2 B5731109 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related trifluoromethyl phenyl propanone compounds involves several steps, including the Grignard reaction and oxidation processes. For instance, 1-[3-(Trifluoromethy1)pheny1]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene via a Grignard reaction and oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, achieving an overall yield of 82.5% (Qiao Lin-lin, 2009). Such methodologies might be adaptable for the synthesis of "1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone," suggesting a complex synthesis pathway that includes halogenated benzene derivatives and specific oxidation steps.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" often showcases a significant degree of planarity and conjugation, which is critical for their chemical and physical properties. For example, the novel synthesis and structural analysis of polyimides derived from pyridine-containing high-performance polymers reveal how pyridine and trifluoromethyl groups influence solubility, thermal stability, and mechanical properties (Y. Guan et al., 2014).
Chemical Reactions and Properties
"this compound" may undergo various chemical reactions, including N-N bond formation and transamination, reflecting its reactivity towards forming more complex structures. For instance, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through oxidative N-N bond formation demonstrates the potential for cyclization and heterocycle formation, which could be relevant for derivatives of the compound (Zisheng Zheng et al., 2014).
Physical Properties Analysis
The physical properties of "this compound" and related compounds, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure. The inclusion of trifluoromethyl and pyridinyl groups typically enhances thermal stability and modifies solubility patterns, as seen in studies of fluorinated polyimides and related aromatic compounds (Y. Guan et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents and participation in organic synthesis pathways, highlight the versatility of "this compound." For example, the efficient synthesis of dihydro-1H-indeno[1,2-b]pyridines in trifluoroethanol suggests that solvents and substituents play a crucial role in determining the outcomes of chemical reactions involving similar compounds (Samad Khaksar et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone is the mitochondrial complex I . This complex is a part of the electron transport chain, which plays a crucial role in cellular respiration and energy production. The compound’s interaction with this target can affect the normal functioning of the mitochondria, leading to changes in the energy metabolism of the cell .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By binding to this complex, it disrupts the normal flow of electrons through the electron transport chain. This disruption can lead to a decrease in the production of ATP, the main energy currency of the cell, and an increase in the production of reactive oxygen species .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other known compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the trifluoromethyl group and the ether linkage, which may affect the compound’s polarity and reactivity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone in animal models have not been reported .
properties
IUPAC Name |
1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-2-13(20)10-3-6-12(7-4-10)21-14-8-5-11(9-19-14)15(16,17)18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZVTYAMTWYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

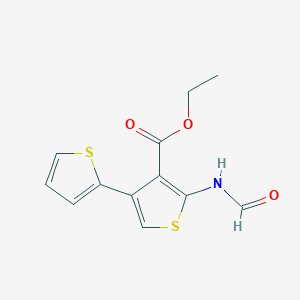
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
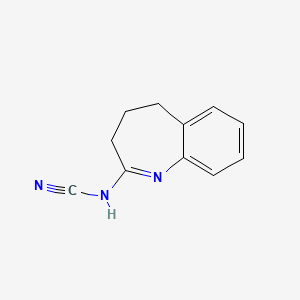
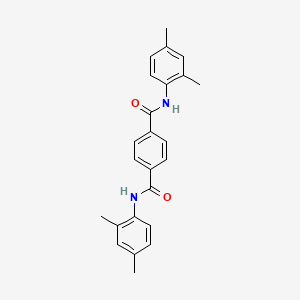
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)
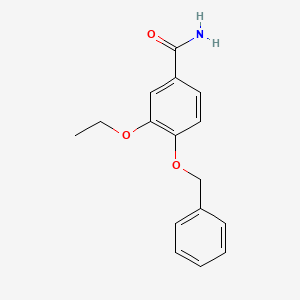
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
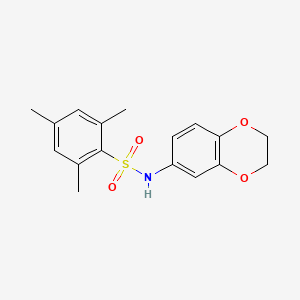
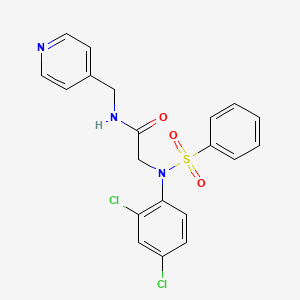
![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)
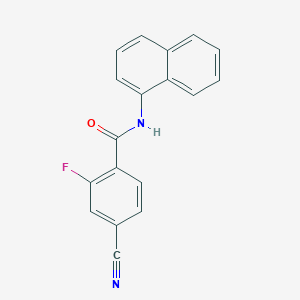
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
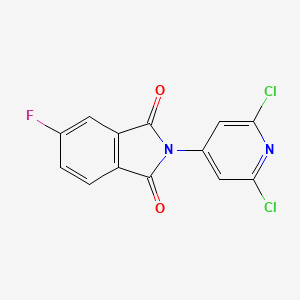
![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)